Dyrk1A-IN-3

Kinase selectivity GSK3β CDK2

Standard DYRK1A inhibitors like harmine suffer from off-target MAO-A activity, confounding CNS research. DYRK1A-IN-3 (Compound 8b) offers a validated solution for exclusive DYRK1A pathway dissection. - **Selectivity:** 0% DYRK1B, 4% GSK3β inhibition at 1 µM (KINOMEscan S-score 0.01) - **Potency:** IC50 = 76 nM for precise dose-response design - **Application:** Alzheimer's/Down syndrome models, tau phosphorylation, synaptic dysfunction studies Available for immediate R&D shipment.

Molecular Formula C18H16N6
Molecular Weight 316.4 g/mol
Cat. No. B12395938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyrk1A-IN-3
Molecular FormulaC18H16N6
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)C2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
InChIInChI=1S/C18H16N6/c1-13-5-3-6-14(11-13)23(2)18-19-10-8-16(22-18)15-12-21-24-17(15)7-4-9-20-24/h3-12H,1-2H3
InChIKeyXOBINHQHMGZFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dyrk1A-IN-3: Selective DYRK1A Inhibitor Profile


Dyrk1A-IN-3 (Compound 8b) is a dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitor that achieves high target selectivity through a single N-methyl substitution on a GSK3β/CDK chemotype scaffold. The compound binds DYRK1A with an IC50 of 76 nM in TR-FRET displacement assays and a KD of 52 ± 4.5 nM by surface plasmon resonance [1]. Dyrk1A-IN-3 is utilized in research of neurodegenerative disorders including Alzheimer's disease, Huntington's disease, and Parkinson's disease . The compound was developed via a data-mining pipeline that repurposed public domain kinase profiling data to eliminate GSK3β and CDK2 off-target activity while preserving DYRK1A binding affinity [1].

Workflow DYRK1A pathway inhibition studies
Selection Reported selectivity profile over DYRK1B and GSK3β
Context Research tool compound for neurodegeneration and oncology models

Why Dyrk1A-IN-3 Is Not Interchangeable with Other DYRK1A Inhibitors


The DYRK1A inhibitor landscape exhibits substantial variability in polypharmacology profiles that directly impacts experimental interpretability. Many DYRK1A tool compounds, including harmine and INDY, possess potent off-target activity at CLK kinases, GSK3β, or monoamine oxidase A (MAO-A) [1]. Cross-study comparable data demonstrate that even structurally related analogs within the same chemical series can differ by orders of magnitude in their inhibition of CMGC family kinases [2]. Dyrk1A-IN-3 was specifically engineered to remove GSK3β and CDK2 inhibition while maintaining DYRK1A potency—a selectivity profile not shared by its direct precursor or by many commercially available DYRK1A inhibitors [1]. Generic substitution with a different DYRK1A inhibitor may introduce confounding kinase inhibition that compromises target deconvolution studies and leads to misinterpretation of DYRK1A-dependent biology.

vs. Harmine
Reported MAO-A off-target activity may confound CNS model interpretation; Dyrk1A-IN-3 shows minimal engagement of these targets.
vs. INDY / Leucettine-41
Distinct selectivity signatures may shift isoform-specific pathway responses; DYRK1B and GSK3β activity profiles differ significantly.
General Mismatch
Generic substitution without validation can confound DYRK1A-dependent phenotype interpretation in mechanistic studies.

Quantitative Selectivity Evidence for Dyrk1A-IN-3


Selectivity Against DYRK1B

Dyrk1A-IN-3 (Compound 8b) differs from its precursor Compound 6a by a single N-methyl group on the aminopyrimidine moiety, a modification that reduces inhibitory activity at both GSK3β and CDK2 by 2 log units (approximately 100-fold) [1]. In a 33PanQinase activity assay, non-methylated 6a showed high inhibition of DYRK1A (97%), GSK3β (76%), and CDK2 (98%) at 1 μM, whereas N-methylated 6b (structurally analogous to Dyrk1A-IN-3) exhibited DYRK1A inhibition of 79% with markedly reduced GSK3β (13%) and CDK2 (33%) inhibition [1]. In the KINOMEscan competition binding assay, Dyrk1A-IN-3 at 1 μM demonstrated 65% inhibition of DYRK1A compared to only 4% inhibition of GSK3β and 12% inhibition of CDK2 [1].

Selectivity Against DYRK1B
Head-to-head
65% vs. 0% inhibition at 1 µM
Supports DYRK1A-specific pathway interpretation without DYRK1B interference.
KINOMEscan assay; n=1. DYRK1A/B co-expression requires exclusive inhibition.
Kinase selectivity GSK3β CDK2 N-methylation

Selectivity Against DYRK2 and GSK3β

Dyrk1A-IN-3 was profiled against a panel of 40 diverse kinases in the DiscoverX KINOMEscan assay and achieved a Selectivity Score S(40) of 0.01, indicating that only ~1% of tested kinases were inhibited >65% at 1 μM [1]. Among CMGC family kinases relevant to DYRK1A pharmacology, Dyrk1A-IN-3 showed 65% inhibition of DYRK1A, 0% inhibition of DYRK1B, 19% inhibition of DYRK2, 59% inhibition of CLK1 and CLK2, and 6% inhibition of CLK3 at 1 μM [1]. In contrast, the widely used DYRK1A inhibitor harmine exhibits potent MAO-A inhibition (IC50 0.002 μM) and broader kinome promiscuity, while INDY (IC50 DYRK1A = 0.24 μM) lacks published S-Score data but is recognized as a dual DYRK1A/1B inhibitor [2].

Selectivity Against DYRK2 and GSK3β
Head-to-head
DYRK2: 19%; GSK3β: 4% inhibition
Minimizes confounding effects on Wnt signaling and apoptosis regulation pathways.
KINOMEscan assay; n=1. Contrasts with broad inhibition by harmine.
KINOMEscan Selectivity score Kinase profiling Polypharmacology

Binding Affinity for DYRK1A

Dyrk1A-IN-3 demonstrates favorable predicted CNS penetration properties with a calculated CNS MPO score of 4.8 [1]. In MDCK-MDR1 permeability assays, Dyrk1A-IN-3 exhibited a Papp (A→B) of 20.9 ± 0.10 × 10⁻⁶ cm/s and a Papp (B→A) of 20.1 ± 0.90 × 10⁻⁶ cm/s, yielding an efflux ratio of 0.96, which indicates low P-glycoprotein (P-gp) substrate liability and high passive permeability [1]. In comparison, harmine has reported Papp values >20 × 10⁻⁶ cm/s with similar efflux characteristics, but its potent MAO-A inhibition limits utility in CNS studies [2]. The N-methylation strategy employed in Dyrk1A-IN-3 not only improved kinase selectivity but simultaneously reduced hydrogen-bond donor count, which likely contributed to enhanced permeability properties relative to non-methylated precursors [1].

Binding Affinity (IC50)
Class-level
76 nM
Supports concentration-range context for cellular target engagement assays.
Vendor datasheet value; class-level comparison to INDY (~240 nM) and Leucettine-41 (~35 nM).
Blood-brain barrier CNS MPO MDCK-MDR1 Permeability

Kinome-wide Selectivity Score

Dyrk1A-IN-3 exhibits consistent high-affinity DYRK1A binding across orthogonal assay platforms. In a TR-FRET ligand-binding displacement assay, Dyrk1A-IN-3 demonstrated an IC50 of 76 nM [1]. This binding was independently validated by surface plasmon resonance (SPR), which yielded a KD of 52 ± 4.5 nM (n=2) [1]. In direct comparison, the non-methylated matched pair analog 8a showed a stronger KD of 8.9 ± 2.1 nM, representing a ~6-fold affinity loss upon N-methylation [1]. However, this modest reduction in DYRK1A binding affinity was accompanied by the dramatic improvement in GSK3β/CDK2 selectivity described in Evidence_Item 1 [1]. In contrast, commercially available DYRK1A inhibitors span a wide potency range: harmine (IC50 33 nM), INDY (IC50 240 nM), and Dyrk1A-IN-5 (IC50 6 nM, but with DYRK1B IC50 600 nM and CLK1 IC50 500 nM) .

Kinome-wide Selectivity Score
Class-level
S(40) = 0.01
Indicates minimal off-target kinase engagement across the screened panel.
KINOMEscan at 1 µM; at least 10-fold lower than many early-generation DYRK1A inhibitors.
Binding affinity Surface plasmon resonance TR-FRET Biophysical characterization

Application Scenarios for Dyrk1A-IN-3


Phenotypic Screening in Neurodegeneration Models

In experiments designed to attribute cellular phenotypes specifically to DYRK1A inhibition, Dyrk1A-IN-3's low S-Score (0.01) and absence of GSK3β/CDK2 activity reduce the risk of confounding polypharmacology. This is particularly critical when studying signaling pathways where DYRK1A, GSK3β, and CDKs share overlapping substrates or regulatory nodes. Dyrk1A-IN-3 enables cleaner interpretation of DYRK1A-dependent biology compared to promiscuous inhibitors like harmine (MAO-A inhibition) or dual inhibitors like INDY (DYRK1A/1B) [1]. The compound's well-characterized KINOMEscan profile provides a documented selectivity baseline for data interpretation [1].

Kinase Selectivity Validation in Chemical Biology

For in vitro and ex vivo studies in Alzheimer's disease, Huntington's disease, or Parkinson's disease models, Dyrk1A-IN-3 offers predicted CNS permeability (CNS MPO 4.8) with low P-gp efflux (efflux ratio 0.96) [1]. This combination of selectivity and favorable BBB penetration parameters supports use in neuronal cell culture systems and brain slice preparations where compound exposure needs to reflect CNS bioavailability. However, researchers should note that in vivo rodent studies require consideration of the compound's high metabolic turnover in rat liver microsomes (RLM 805.3 ± 21.6 μL/min/mg), which may necessitate modified dosing regimens or formulation strategies [1].

In Vitro Target Engagement Assays

Dyrk1A-IN-3 is well-suited as a reference compound in kinase selectivity panels and chemical probe validation studies. The compound's kinome-wide selectivity data (S-Score 0.01) and differential activity against CMGC family members (DYRK1B 0%, DYRK2 19%, CLK1/CLK2 59%, CLK3 6% at 1 μM) provide a benchmark for assessing novel DYRK1A inhibitors [1]. Procurement decisions should consider Dyrk1A-IN-3 as a comparator tool compound for establishing selectivity thresholds in DYRK1A-targeted drug discovery programs.

Cellular Assays Monitoring DYRK1A Substrate Phosphorylation

Dyrk1A-IN-3 can be employed in cell-based assays measuring phosphorylation of DYRK1A substrates such as tau, SF3B1, and SEPT4. The compound's ability to engage DYRK1A with IC50 76 nM while sparing GSK3β (4% inhibition) ensures that observed reductions in tau phosphorylation are attributable to DYRK1A inhibition rather than GSK3β blockade—a critical distinction given that GSK3β also phosphorylates tau at overlapping epitopes [1]. This application scenario is particularly relevant for Alzheimer's disease research, where tau hyperphosphorylation is a key pathological hallmark.

Application
Selection Property
Validation Focus
Neurodegeneration model screening
Kinase selectivity review
DYRK1A-exclusive pathway interpretation without GSK3β/DYRK1B confounding
Chemical biology tool compound
Selectivity score (S-score) context
CMGC family off-target exclusion in mechanistic assays
In vitro target engagement assays
Ligand binding affinity context
Concentration-dependent target occupancy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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